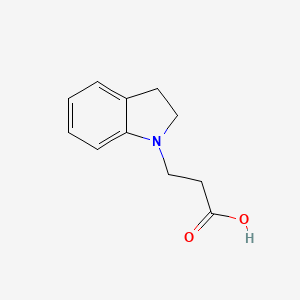

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

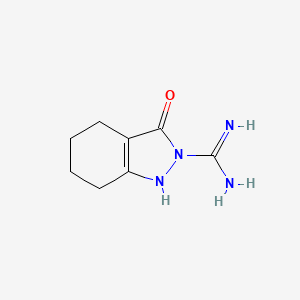

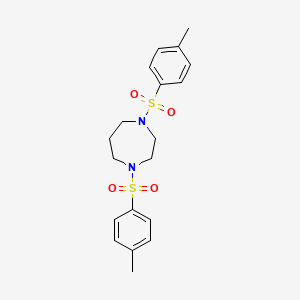

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester is a chemical compound . It is a derivative of beta-carboline, which is an alkaloid chemically related to tryptamines . The derivatives of this compound have a variety of pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 216.24, a melting point of 289 °C (dec.) (lit.), a boiling point of 485.0±45.0 °C (Predicted), and a density of 1.377±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen

Benzodiazepine Receptor-mediated Experimental "Anxiety" in Primates

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester exhibits high affinity for benzodiazepine receptors in the brain, producing acute behavioral syndromes in rhesus monkeys, including dramatic elevations in heart rate, blood pressure, plasma cortisol, and catecholamines. The substance’s effects are blocked by benzodiazepines, suggesting that the benzodiazepine receptor may consist of several subsites or functional domains recognizing agonists, antagonists, or active antagonists like beta-carboline-3-carboxylic acid ethyl ester. This receptor is involved in both affective and physiological manifestations of anxiety, indicating that beta-carboline-3-carboxylic acid ethyl ester administration to monkeys could provide a reliable and reproducible animal model of human anxiety (Ninan et al., 1982).

Molecular Affinity and Synthesis

β-Carbolines as Benzodiazepine Receptor Ligands

Several esters of beta-carboline-3-carboxylic acid, including the ethyl ester, were synthesized and tested for their affinity for the benzodiazepine receptor. The ethyl ester was found to be one of the most potent, with affinity profoundly dependent on molecular size, hydrophobic, and electronic parameters of the ester alcohol component (Lippke et al., 1983).

Chemical Identification in Alcoholic Beverages

Ethyl 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate in Alcoholic Beverages

A novel tetrahydro-β-carboline, chemically identified as 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid ethyl ester, was found in various alcoholic beverages. The compound was characterized using RP-HPLC with fluorescence detection and GC–MS, occurring as two diastereoisomers (Herraiz, 1999).

Pharmacological Effects

Differential Pharmacological Effects of β-Carboline-3-carboxylic Acid Esters

The pharmacological effects of the ethyl ester were studied in vitro and in vivo, revealing it to be a potent inhibitor of 3H-flunitrazepam binding in the rat cerebellum and cerebral cortex. In vivo, the ethyl ester demonstrated different proportions of agonistic and antagonistic actions at its recognition sites, influencing its pharmacological profile (Oakley & Jones, 1982).

Wirkmechanismus

Target of Action

It is known that similar indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to a variety of downstream effects.

Result of Action

Similar indole derivatives have shown significant antiproliferative activity , suggesting that this compound may also have potential anti-tumor effects.

Biochemische Analyse

Biochemical Properties

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines, which are crucial for neurotransmission . Additionally, this compound can bind to various receptors in the brain, influencing neurotransmitter release and uptake .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to MAO results in the inhibition of this enzyme, thereby increasing the levels of monoamines . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and potency . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have distinct biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux, altering the levels of key metabolites and affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. It can be directed to various cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . These localizations can affect its activity and function, influencing cellular processes such as gene expression, energy production, and protein synthesis.

Eigenschaften

IUPAC Name |

ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-6,12,15-16H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYXWUNHHTZQSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)

![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)

![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)